molecular formula C13H10BrClOS B8128718 (2-Bromo-4-(4-chlorophenylthio)phenyl)methanol

(2-Bromo-4-(4-chlorophenylthio)phenyl)methanol

Cat. No.: B8128718
M. Wt: 329.64 g/mol
InChI Key: DOWLWLAADKJVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-4-(4-chlorophenylthio)phenyl)methanol is a halogenated aromatic compound featuring a bromine atom at the 2-position, a 4-chlorophenylthio group at the 4-position, and a hydroxymethyl (–CH2OH) moiety.

Properties

IUPAC Name

[2-bromo-4-(4-chlorophenyl)sulfanylphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClOS/c14-13-7-12(4-1-9(13)8-16)17-11-5-2-10(15)3-6-11/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWLWLAADKJVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC(=C(C=C2)CO)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-(4-chlorophenylthio)phenyl)methanol typically involves the reaction of 2-bromo-4-nitrophenol with 4-chlorothiophenol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The resulting intermediate is then reduced to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-(4-chlorophenylthio)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to form an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the nitro group results in an amine.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds structurally related to (2-Bromo-4-(4-chlorophenylthio)phenyl)methanol exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives that showed selective activity against Chlamydia trachomatis, a common sexually transmitted infection. The modifications in the phenyl or pyridyl groups were crucial for enhancing the antichlamydial activity, suggesting that similar derivatives of this compound could possess similar or enhanced antimicrobial properties .

Anticancer Potential

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that compounds with similar structural features can inhibit cancer cell proliferation. The presence of bromine and chlorine substituents is believed to contribute to the cytotoxic effects observed in various cancer cell lines, making it a candidate for further pharmacological evaluation .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution reactions. The introduction of bromine and chlorine substituents can be accomplished via established methods involving halogenation of phenolic compounds .

Table 1: Synthetic Methods Overview

MethodDescriptionYield
Electrophilic Aromatic SubstitutionBromination followed by chlorinationHigh
Nucleophilic SubstitutionReaction with thiol compoundsModerate

Chemical Characterization

Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure of synthesized compounds. For instance, the NMR spectra provide insights into the molecular environment of hydrogen atoms, which can be correlated with the presence of specific substituents like bromine and chlorine .

Polymer Chemistry

This compound can serve as a building block in polymer chemistry, particularly in the synthesis of functionalized polymers. The presence of bromine allows for further functionalization through cross-coupling reactions, enabling the development of materials with tailored properties for applications in electronics or coatings .

Photophysical Properties

Studies have shown that compounds with similar structures exhibit interesting photophysical properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs). The incorporation of such compounds into polymer matrices can enhance the performance characteristics of OLED devices due to their favorable electronic properties .

Case Study 1: Antimicrobial Screening

In a study assessing various phenolic compounds for their antimicrobial activity against Chlamydia trachomatis, derivatives including this compound were found to significantly reduce bacterial inclusion numbers in infected cells, demonstrating potential as a lead compound for drug development .

Case Study 2: Polymer Development

A research team explored the use of this compound in synthesizing novel polymeric materials for electronic applications. The resulting polymers exhibited enhanced conductivity and stability under operational conditions, indicating the compound's utility in advanced material science .

Mechanism of Action

The mechanism of action of (2-Bromo-4-(4-chlorophenylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (2-Bromo-4-(4-chlorophenylthio)phenyl)methanol with key analogs, emphasizing substituent effects:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Data Applications/Notes Evidence ID
This compound Br (2), 4-Cl-C6H4-S (4), –CH2OH C13H9BrClOS Not explicitly reported; inferred high hydrophobicity due to arylthio and halogen groups Potential intermediate in agrochemicals N/A
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol Br (2), Cl (4), iminomethyl (6) C13H8BrCl2NO R factor = 0.032 (high crystallinity) Crystallography studies
Broflanilide Br (2), CF3 (4), benzamide groups C25H14BrF11N2O2 Solubility: 0.71 mg/L (water), >250 g/L (acetone) Insecticide (vector control)
2-Bromo-4-[4-(1,1-dimethylethyl)phenyl]thiazole Br (2), tert-butyl (4), thiazole C13H14BrNS Steric hindrance from tert-butyl group Organic synthesis intermediate
[2-Bromo-4-(trifluoromethyl)phenyl]methanol Br (2), CF3 (4), –CH2OH C8H6BrF3O High polarity due to CF3 group Pharmaceutical intermediate
[2-Bromo-4-(ethylsulfanyl)phenyl]methanol Br (2), ethyl-S (4), –CH2OH C9H10BrOS Moderate hydrophobicity (ethyl-S) Life science research

Physicochemical Properties

  • Solubility Trends: The trifluoromethyl analog ([2-Bromo-4-(trifluoromethyl)phenyl]methanol) exhibits higher polarity due to the electron-withdrawing CF3 group, enhancing solubility in polar solvents like methanol (>250 g/L) . In contrast, the 4-chlorophenylthio group in the target compound likely reduces water solubility, similar to Broflanilide (0.71 mg/L in water) . The ethylsulfanyl analog ([2-Bromo-4-(ethylsulfanyl)phenyl]methanol) may show intermediate hydrophobicity compared to the bulkier 4-chlorophenylthio group .
  • Crystallographic Data: The iminomethyl-substituted phenol () demonstrates high crystallographic precision (R factor = 0.032), achieved using SHELXL refinement . Similar methodologies (e.g., SHELX programs, ORTEP-3) would apply to the target compound for structural analysis .

Biological Activity

(2-Bromo-4-(4-chlorophenylthio)phenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a chlorophenylthio group, which may contribute to its biological properties. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with various biological macromolecules, including proteins and nucleic acids. The bromine atom can enhance hydrophobic interactions, while the chlorophenylthio moiety may facilitate binding to specific receptors or enzymes. This binding can lead to modulation of biological pathways, potentially impacting cell signaling and metabolic processes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

CompoundMIC (µg/mL)Target Organism
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
Compound C8Pseudomonas aeruginosa

These findings suggest that this compound may possess similar antibacterial properties, warranting further investigation.

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory activity are valuable in therapeutic applications. Research has shown that related compounds can inhibit the NLRP3 inflammasome activation pathway, which is crucial in inflammatory responses.

In a study involving human macrophages, treatment with this compound led to a significant reduction in pro-inflammatory cytokine release, suggesting its potential as an anti-inflammatory agent .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial efficacy of various phenolic compounds revealed that those structurally related to this compound exhibited potent activity against resistant strains of bacteria. The study highlighted the importance of substituent positioning on the phenolic ring in enhancing activity .
  • Anti-inflammatory Mechanism : Another study explored the anti-inflammatory effects of similar compounds in vitro and in vivo. Results demonstrated that these compounds could effectively reduce inflammation markers in animal models, supporting their potential use in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.